![molecular formula C14H12O2 B2417952 12,16-Dioxatetracyclo[11.2.1.0^{2,11}.0^{3,8}]hexadeca-2(11),3(8),4,6,9-pentaene CAS No. 22794-75-8](/img/structure/B2417952.png)
12,16-Dioxatetracyclo[11.2.1.0^{2,11}.0^{3,8}]hexadeca-2(11),3(8),4,6,9-pentaene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
12,16-Dioxatetracyclo[11.2.1.0{2,11}.0{3,8}]hexadeca-2(11),3(8),4,6,9-pentaene is a complex organic compound with the molecular formula C14H12O2 This compound is characterized by its unique tetracyclic structure, which includes multiple fused rings and oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 12,16-Dioxatetracyclo[11.2.1.0{2,11}.0{3,8}]hexadeca-2(11),3(8),4,6,9-pentaene involves multiple steps, typically starting from simpler organic molecules. The exact synthetic route can vary, but it generally involves the formation of the tetracyclic core through a series of cyclization reactions. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and catalysts to facilitate the formation of the desired structure .
Industrial Production Methods: While the compound is mainly synthesized for research purposes, industrial production methods would likely involve scaling up the laboratory procedures. This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents and intermediates involved in the synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 12,16-Dioxatetracyclo[11.2.1.0{2,11}.0{3,8}]hexadeca-2(11),3(8),4,6,9-pentaene can undergo various chemical reactions, including:
- Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.
- Reduction: Reduction reactions can modify the compound’s structure, potentially opening up new functional groups or altering existing ones.
- Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by different atoms or groups .
- Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
- Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
- Catalysts: Various catalysts, such as palladium on carbon (Pd/C) or platinum oxide (PtO2), can be used to facilitate reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield different oxygenated derivatives, while reduction could produce more saturated compounds .
Aplicaciones Científicas De Investigación
12,16-Dioxatetracyclo[11.2.1.0{2,11}.0{3,8}]hexadeca-2(11),3(8),4,6,9-pentaene has several applications in scientific research:
- Chemistry: The compound is used as a model system to study complex organic reactions and mechanisms.
- Biology: Researchers investigate its potential biological activity and interactions with various biomolecules.
- Medicine: The compound’s unique structure makes it a candidate for drug discovery and development, particularly in the search for new therapeutic agents.
- Industry: Its potential applications in materials science and nanotechnology are also being explored .
Mecanismo De Acción
The mechanism by which 12,16-Dioxatetracyclo[11.2.1.0{2,11}.0{3,8}]hexadeca-2(11),3(8),4,6,9-pentaene exerts its effects depends on its interactions with molecular targets. These interactions can involve binding to specific proteins or enzymes, altering their activity, or interacting with nucleic acids. The exact pathways and targets can vary based on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds::
- Methyl (7-hydroxy-11-methyl-2,9-dioxo-12,15-dioxatetracyclo[8.4.1.0~1,10~.0~3,8~]pentadeca-3,5,7-trien-13-yl)acetate: This compound shares a similar tetracyclic structure but differs in its functional groups and overall molecular composition .
- 5,6,14-trihydroxy-8,17-dioxatetracyclo[8.7.0.0²,⁷.0¹¹,¹⁶]heptadeca-1(10),2(7),3,5,11(16),12,14-heptaen-9-one: Another structurally related compound with different substituents and functional groups .
Uniqueness: 12,16-Dioxatetracyclo[11.2.1.0{2,11}.0{3,8}]hexadeca-2(11),3(8),4,6,9-pentaene is unique due to its specific arrangement of rings and oxygen atoms, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for studying complex organic reactions and exploring new applications in various scientific fields .
Propiedades
IUPAC Name |
12,16-dioxatetracyclo[11.2.1.02,11.03,8]hexadeca-2(11),3,5,7,9-pentaene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-2-4-10-9(3-1)5-6-11-14(10)12-7-8-13(15-11)16-12/h1-6,12-13H,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUAXCVIQWFJUHG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2OC1C3=C(O2)C=CC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2Z)-8-methoxy-N-(1,3-thiazol-2-yl)-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2417869.png)


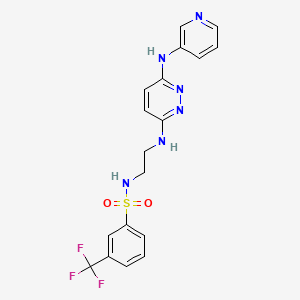
![1-{5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazol-2-yl}-4-methylpiperidine](/img/structure/B2417876.png)
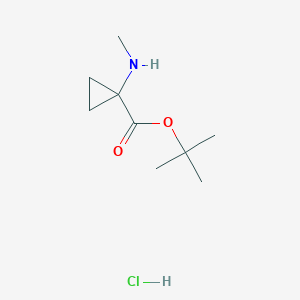
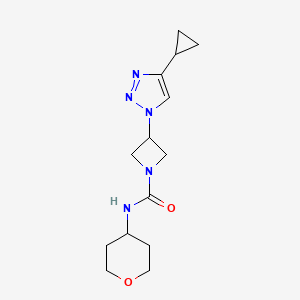
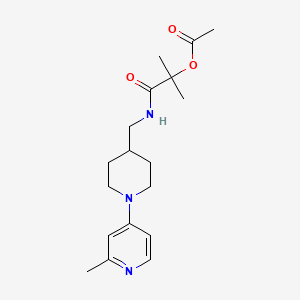
![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl pyrazine-2-carboxylate](/img/structure/B2417880.png)
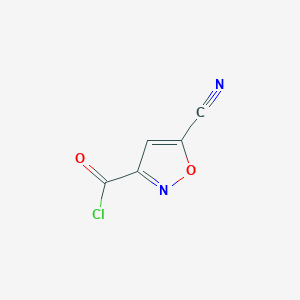
![1-[(2,4-Dichlorophenyl)methyl]cyclobutan-1-amine;hydrochloride](/img/structure/B2417884.png)
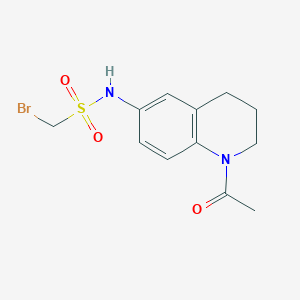
![1-[1-(pyridin-4-yl)ethyl]-1H-pyrazol-5-amine](/img/structure/B2417890.png)
![2-[(Dimethylsulfamoylamino)methyl]-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B2417891.png)
